

physical and chemical properties of 4-Amino-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-(trifluoromethyl)benzonitrile

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An In-depth Technical Guide to 4-Amino-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Amino-3-(trifluoromethyl)benzonitrile**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its characteristics, outlines general experimental protocols, and discusses its role in the development of therapeutic agents.

Core Properties of 4-Amino-3-(trifluoromethyl)benzonitrile

4-Amino-3-(trifluoromethyl)benzonitrile, with the CAS number 327-74-2, is a substituted aromatic nitrile.^{[1][2][3][4][5][6][7][8][9]} Its chemical structure, featuring an amino group, a nitrile group, and a trifluoromethyl group on a benzene ring, makes it a versatile building block in organic synthesis.^{[2][5][10][11]} The trifluoromethyl group, in particular, can enhance the biological activity and lipophilicity of target molecules, making this compound a valuable precursor in drug discovery.^{[2][5][10][11]}

Physical Properties

The physical characteristics of **4-Amino-3-(trifluoromethyl)benzonitrile** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Source(s)
Appearance	Light yellow to yellow to orange powder/crystal	[2] [3] [5] [11]
Melting Point	61 - 68 °C	[2] [3] [5] [11]
Boiling Point	100 °C at 0.1 mmHg	[2] [5] [11]
Solubility	Information not readily available	
Storage Conditions	Store at 2 - 8 °C	[2] [5] [11]

Chemical Properties

The chemical identity and properties of **4-Amino-3-(trifluoromethyl)benzonitrile** are detailed in the following table.

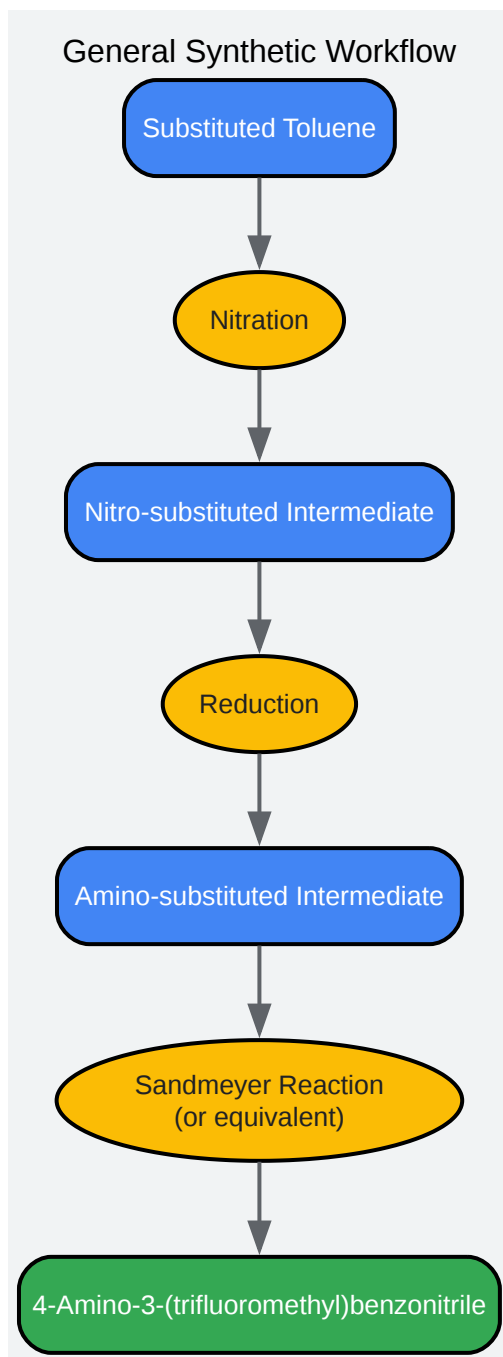
Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ F ₃ N ₂	[1] [2] [4] [5] [6] [7] [9]
Molecular Weight	186.14 g/mol	[1] [2] [4] [5] [6] [7] [9]
IUPAC Name	4-amino-3-(trifluoromethyl)benzonitrile	[1] [9]
Synonyms	2-Amino-5-cyanobenzotrifluoride, 4-Cyano-2-(trifluoromethyl)aniline	[2] [3] [5] [9] [11] [12]
Purity	≥ 98% (GC)	[2] [5] [11]
SMILES	<chem>Nc1ccc(cc1C(F)(F)F)C#N</chem>	[1] [6] [9]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **4-Amino-3-(trifluoromethyl)benzonitrile** are not widely published. However, based on general organic chemistry principles and available information for structurally related compounds, the following sections outline plausible methodologies.

Synthesis

A general synthetic route to produce aminobenzonitriles with trifluoromethyl groups often involves a multi-step process starting from a substituted toluene or aniline. A potential, though not specifically documented for this isomer, synthetic workflow is presented below.



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A plausible synthetic pathway.

Purification

Purification of the crude product would typically be achieved through recrystallization or column chromatography.

Recrystallization Protocol:

- Dissolve the crude solid in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, isopropanol, or toluene).
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold solvent.
- Dry the crystals under vacuum.

Column Chromatography Protocol:

- Prepare a slurry of silica gel in an appropriate non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
- Pack a chromatography column with the slurry.
- Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
- Load the sample onto the top of the silica gel bed.
- Elute the column with a solvent system of increasing polarity, collecting fractions.
- Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure.

Analytical Characterization

The structure and purity of **4-Amino-3-(trifluoromethyl)benzonitrile** would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.
- ^{13}C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments, including the quaternary carbons of the nitrile and trifluoromethyl groups.

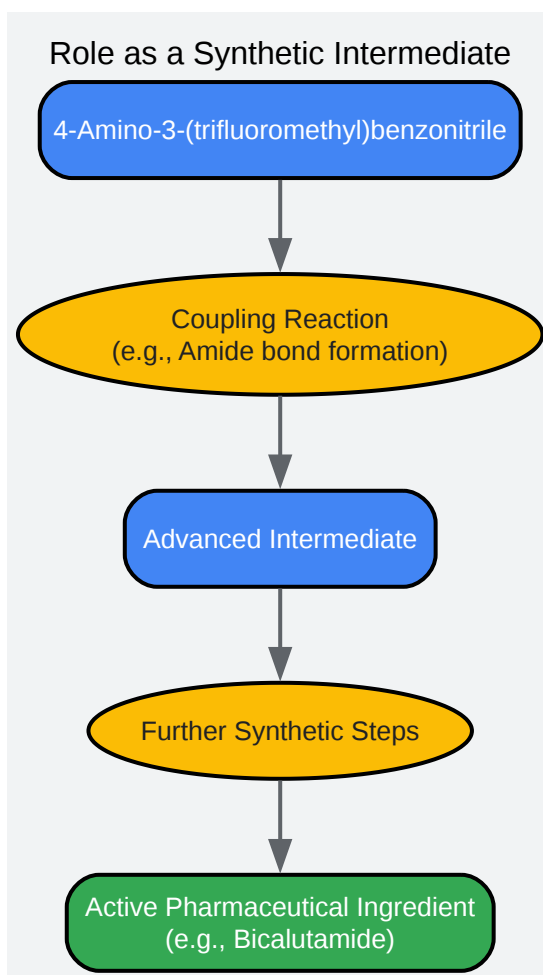
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary amine (typically two bands in the $3300\text{--}3500\text{ cm}^{-1}$ region), the $\text{C}\equiv\text{N}$ stretch of the nitrile group (around $2220\text{--}2260\text{ cm}^{-1}$), and C-F stretches of the trifluoromethyl group (in the $1000\text{--}1400\text{ cm}^{-1}$ region).

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Role in Pharmaceutical Synthesis

4-Amino-3-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of various pharmaceuticals, most notably non-steroidal antiandrogen agents such as Bicalutamide.^{[1][4][9]} Bicalutamide is used in the treatment of prostate cancer.

The general role of **4-Amino-3-(trifluoromethyl)benzonitrile** in such syntheses is to provide the core aniline structure onto which further functionalities are built. The amino group serves as a reactive handle for amide bond formation or other coupling reactions.



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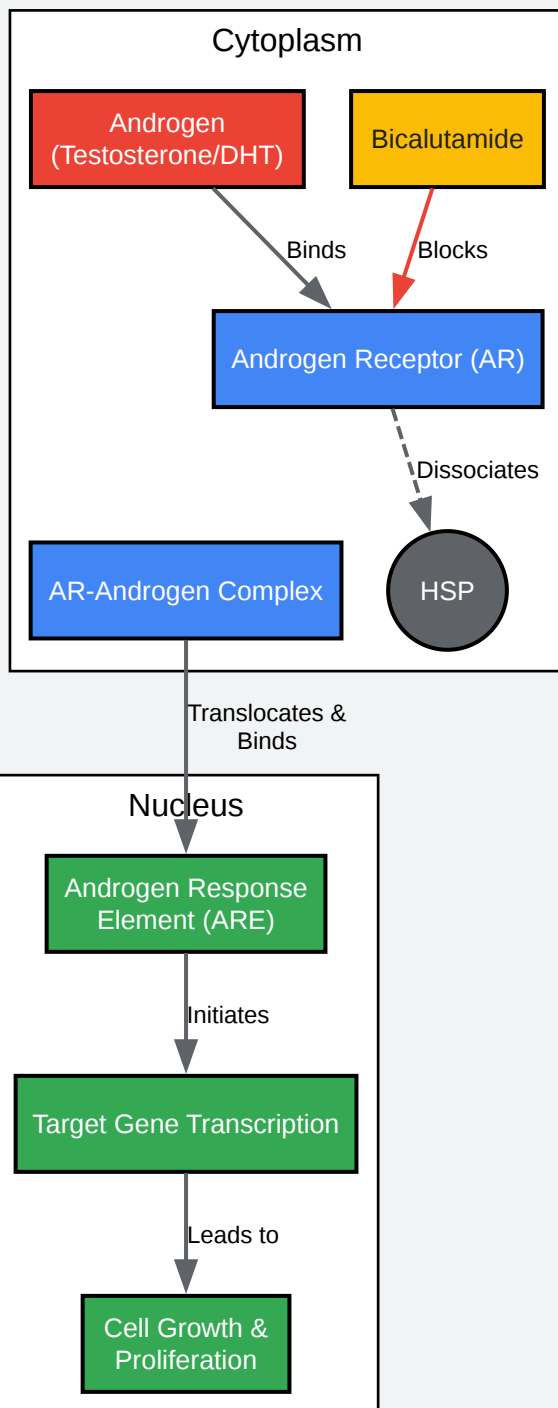
General synthetic utility.

While the precise synthetic route to Bicalutamide may vary, it generally involves the reaction of the amino group of a substituted aniline with a suitable acylating or alkylating agent.

Biological Context: Androgen Receptor Signaling Pathway

As an intermediate, **4-Amino-3-(trifluoromethyl)benzonitrile** does not have a direct biological activity in a signaling pathway. However, the final product, Bicalutamide, is a potent antiandrogen. It functions by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR). This action blocks the downstream signaling cascade that promotes the growth of prostate cancer cells.

Androgen Receptor Signaling Pathway Inhibition

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Mechanism of Bicalutamide action.

Conclusion

4-Amino-3-(trifluoromethyl)benzonitrile is a chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. Its well-defined physical and chemical properties, coupled with its synthetic versatility, make it a valuable precursor for the synthesis of complex, biologically active molecules. While detailed experimental protocols for this specific isomer are not extensively documented in public literature, established methods for related compounds provide a solid foundation for its synthesis, purification, and analysis. Its primary importance lies in its role as a key building block for drugs like Bicalutamide, which have a significant impact on treating diseases such as prostate cancer by modulating critical biological pathways.

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- To cite this document: BenchChem. [physical and chemical properties of 4-Amino-3-(trifluoromethyl)benzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b032727#physical-and-chemical-properties-of-4-amino-3-trifluoromethyl-benzonitrile\]](https://www.benchchem.com/product/b032727#physical-and-chemical-properties-of-4-amino-3-trifluoromethyl-benzonitrile)

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